disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate
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Overview
Description
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate is an organic compound derived from camphoric acid. It is a methyl ester of camphoric acid, which is a bicyclic monoterpene ketone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate can be synthesized through esterification of camphoric acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of camphoric acid 3-methyl ester involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to camphoric acid and methanol in the presence of an acid or base catalyst.
Reduction: Reduction of the ester can yield alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Hydrolysis: Camphoric acid and methanol.
Reduction: Alcohol derivatives of camphoric acid.
Substitution: Various substituted camphoric acid derivatives.
Scientific Research Applications
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of camphoric acid 3-methyl ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Camphoric acid: The parent compound of camphoric acid 3-methyl ester.
Isocamphoric acid: A structural isomer of camphoric acid.
Other camphor derivatives: Various esters and derivatives of camphor.
Uniqueness
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties compared to its parent compound and other derivatives. Its applications in asymmetric synthesis and biodegradable polymer production highlight its versatility and importance in scientific research and industry .
Properties
CAS No. |
65323-13-9 |
---|---|
Molecular Formula |
C11H16Na2O4 |
Molecular Weight |
258.22 g/mol |
IUPAC Name |
disodium;(1S,3R)-1,2,2,3-tetramethylcyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H18O4.2Na/c1-9(2)10(3,7(12)13)5-6-11(9,4)8(14)15;;/h5-6H2,1-4H3,(H,12,13)(H,14,15);;/q;2*+1/p-2/t10-,11+;; |
InChI Key |
PGCIREGXMUCRLZ-HVNHDPPXSA-L |
SMILES |
CC1(C(CCC1(C)C(=O)[O-])(C)C(=O)[O-])C.[Na+].[Na+] |
Isomeric SMILES |
C[C@@]1(CC[C@@](C1(C)C)(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)[O-])(C)C(=O)[O-])C.[Na+].[Na+] |
Key on ui other cas no. |
65323-13-9 |
Synonyms |
camphoric acid 3-methyl ester |
Origin of Product |
United States |
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